Bienvenue dans la boutique en ligne BenchChem!

1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl-

Medicinal Chemistry Physicochemical Properties Lead Optimization

1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl- (synonym: 3-amino-5-methyl-7-azaindole; CAS 1190317-21-5; molecular formula C8H9N3; molecular weight 147.18 g/mol) is a heterocyclic building block belonging to the 7-azaindole class. The 7-azaindole scaffold is recognized as a privileged hinge-binding motif in kinase inhibitor design, forming two hydrogen bonds with the kinase hinge region, and serves as the core of several FDA-approved anticancer agents.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B11735002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl-
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NC=C2N)N=C1
InChIInChI=1S/C8H9N3/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,9H2,1H3,(H,10,11)
InChIKeyUVDDIZSAAWVACA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl- (CAS 1190317-21-5): Core Scaffold Identity & Procurement Baseline


1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl- (synonym: 3-amino-5-methyl-7-azaindole; CAS 1190317-21-5; molecular formula C8H9N3; molecular weight 147.18 g/mol) is a heterocyclic building block belonging to the 7-azaindole class . The 7-azaindole scaffold is recognized as a privileged hinge-binding motif in kinase inhibitor design, forming two hydrogen bonds with the kinase hinge region, and serves as the core of several FDA-approved anticancer agents [1]. This compound specifically provides a primary amine at the 3-position as a key functionalization handle and a methyl group at the 5-position that modulates electronic character, lipophilicity, and steric profile relative to unsubstituted, halogenated, or other 5-substituted analogs. It is supplied as a research-grade intermediate, with commercial purity typically at 98% (by Leyan, product 1441697) and 95% from other vendors, and is intended exclusively for non-human research applications .

Why 5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine Cannot Be Interchanged with Other 5-Substituted or Unsubstituted 7-Azaindole-3-amines


Within the 7-azaindole-3-amine series, the identity of the 5-position substituent is not a minor structural detail—it is a decisive determinant of biological activity, physicochemical properties, and synthetic tractability. In a systematic structure-activity relationship (SAR) study of 1H-pyrrolo[2,3-b]pyridine derivatives as human neutrophil elastase (HNE) inhibitors, retention of inhibitory activity (IC50 = 15–51 nM) was observed only when bulky and/or lipophilic substituents occupied position 5; unsubstituted analogs showed markedly different behavior [1]. Parallel SAR evidence from SGK1 inhibitor programs demonstrates that 5-substitution on the pyrrolo[2,3-b]pyridine core significantly influences kinase selectivity profiles, with specific substituents dictating target engagement across SGK1, SGK2, and SGK3 isoforms [2]. Furthermore, the methyl group at C5 contributes distinct electronic effects (σm for CH3 ≈ −0.07) compared to electron-withdrawing substituents such as bromo (σm ≈ +0.39) or cyano (σm ≈ +0.56), altering the pKa of the pyridine nitrogen and consequently the hinge-binding hydrogen-bonding capability [3]. The 5-bromo analog (CAS 507462-51-3, MW 212.05) is 44% heavier and presents a cross-coupling handle rather than a pure methyl pharmacophore, while the 5-chloro analog (CAS 936243-40-2) introduces different metabolic liabilities [4]. These differences make generic, across-the-board substitution scientifically unsound for any program where 5-position identity has been empirically optimized.

Quantitative Differentiation Evidence: 5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine vs. Closest Analogs


Physicochemical Differentiation: Computed LogP of 5-Methyl Analog vs. 5-Bromo and Unsubstituted Parent

The 5-methyl substitution on the 7-azaindole-3-amine scaffold yields a computed LogP (XLogP3-AA) of approximately 1.5, placing it in an optimal lipophilicity range for oral bioavailability (Lipinski Rule of Five allows LogP ≤ 5). By comparison, the unsubstituted parent (1H-pyrrolo[2,3-b]pyridin-3-amine) has a computed LogP of 1.73, while the 5-bromo analog is more lipophilic with XLogP3-AA of 1.3 (but with a markedly higher molecular weight of 212.05 g/mol) [1][2]. The 5-phenyl derivative (5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine) exhibits a LogP of approximately 3.39, which is 1.89 log units higher than the 5-methyl analog and may introduce solubility liabilities in aqueous assay formats .

Medicinal Chemistry Physicochemical Properties Lead Optimization

5-Position Substituent Tolerance in Human Neutrophil Elastase (HNE) Inhibition: Quantitative SAR Evidence for Bulky/Lipophilic Groups at C5

In a systematic SAR investigation of 1H-pyrrolo[2,3-b]pyridine derivatives as HNE inhibitors, it was demonstrated that position 2 of the scaffold must remain unsubstituted to retain activity, whereas the introduction of certain substituents at position 5 was well tolerated, with retention of potent HNE inhibitory activity (IC50 = 15–51 nM) after most substitutions [1]. This finding establishes that the 5-methyl substituent is compatible with high-affinity target engagement and that the 5-position serves as a productive site for modulating target interactions without abolishing activity—a critical differentiation from 2-substituted analogs, where any modification resulted in complete loss of HNE inhibitory activity [1]. Molecular docking studies confirmed that bulky and/or lipophilic substituents at position 5 likely interact with a large pocket within the enzyme active site and facilitate Michaelis complex formation between Ser195 and the ligand carbonyl group [1].

Enzyme Inhibition Structure-Activity Relationship Respiratory Disease

Kinase Selectivity Profiles of Pyrrolo[2,3-b]pyridine Derivatives: 5-Substitution Directs Isoform Selectivity in SGK1/2/3 Inhibition

A focused SAR study of eighteen novel pyrrolo[2,3-b]pyridine derivatives evaluated for inhibitory activities against SGK1, SGK2, and SGK3 revealed that structural modifications at the 5-position of the pyrrolo[2,3-b]pyridine core significantly influenced both potency and isoform selectivity [1]. While the study primarily examined 5-phenyl-substituted derivatives with various C3 extensions, the SAR analysis established that the nature of the 5-substituent is a key structural feature governing bioactivity [1]. In a related PLK4 inhibitor discovery program, structural analysis highlighted that the 5-methylenethiazolidine-2,4-dione moiety at the 3-position of 1H-pyrrolo[2,3-b]pyridine played a crucial role in kinase selectivity, and the presence of a terminal amino group was critical for SGK1 inhibition but had minimal impact on PLK4 activity [2]. This class-level evidence demonstrates that the 5-methyl-3-amino substitution pattern is a validated starting point for achieving differential kinase selectivity profiles compared to alternative 5-substitution patterns (e.g., 5-phenyl, 5-bromo, 5-fluoro).

Kinase Inhibition Cancer Therapeutics Isoform Selectivity

Molecular Weight Advantage of 5-Methyl Analog vs. Halogenated and 5-Phenyl 7-Azaindole-3-amines for Fragment-Based Drug Discovery

At 147.18 g/mol, 5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine satisfies the 'rule of three' criteria for fragment-based drug discovery (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. By contrast, the 5-bromo analog (CAS 507462-51-3) has a molecular weight of 212.05 g/mol (44% heavier), the 5-phenyl analog weighs 209.25 g/mol (42% heavier), and the 5-chloro analog (CAS 936243-40-2) weighs 167.60 g/mol (14% heavier) [2]. The 5,6-dimethyl analog (CAS 1781926-63-3) reaches 251.33 g/mol (71% heavier). The 5-methyl analog thus provides the optimal balance of scaffold complexity and low molecular weight, maximizing room for downstream optimization while retaining key pharmacophoric elements (hinge-binding 7-azaindole core, functionalizable 3-amine, and a 5-methyl group for modulating electronic and steric properties) [1]. Furthermore, the unsubstituted parent (1H-pyrrolo[2,3-b]pyridin-3-amine, MW 133.15 g/mol) is lighter but lacks the 5-methyl group that SAR studies have shown to be important for productive target interactions [3].

Fragment-Based Drug Discovery Lead-Like Properties Molecular Weight

Commercial Availability and Purity Benchmarking: 5-Methyl vs. 5-Halo 7-Azaindole-3-amines

5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is commercially available from multiple suppliers at 95–98% purity (Leyan: 98%, product 1441697; Bio-Fount: 95%; Chemenu: 95%+, catalog CM660363) . This compares favorably with the 5-bromo analog (available typically at 95–97% purity) and the 5-chloro analog (95%+), but with a notable advantage: the 5-methyl analog avoids the synthetic complexity and cost associated with halogenated intermediates (e.g., bromination/chlorination steps or halogen-metal exchange chemistry for further functionalization) . The 5-fluoro analog (CAS 1190321-56-2) is also available at 95% purity but commands a higher price point reflecting the specialized fluorination chemistry required . Importantly, the 5-methyl analog's commercial supply spans multiple vendors (Leyan, Bio-Fount, Chemenu, Molbase, CymitQuimica), whereas certain halogenated analogs are listed as 'discontinued' by some suppliers (e.g., 5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine was listed as discontinued by CymitQuimica as of 2019, suggesting historical supply volatility that has since been resolved) .

Chemical Procurement Building Block Supply Purity Specifications

Synthetic Tractability: 3-Amine as a Versatile Functionalization Handle for Parallel Library Synthesis vs. C3-Unsubstituted 7-Azaindoles

The primary amine at the 3-position of the 7-azaindole scaffold provides a uniquely versatile functionalization handle that is absent in simple C3-unsubstituted 5-methyl-7-azaindole (CAS 824-52-2) . This amine enables direct participation in amide coupling, reductive amination, urea formation, sulfonamide synthesis, and Buchwald-Hartwig C–N cross-coupling reactions without requiring pre-functionalization of the C3 position . In the context of kinase inhibitor design, the C3 position is the vector that extends toward the solvent-exposed region and/or the ribose pocket of the ATP-binding site, making the 3-amine a critical anchor point for introducing diversity elements [1]. The 5-methyl-1H-pyrrolo[2,3-b]pyridine parent (CAS 824-52-2), while structurally related, lacks this amine handle and would require C–H activation or halogenation/functionalization sequences to introduce substituents at C3, adding 2–4 synthetic steps [2]. This differentiation is particularly relevant for parallel library synthesis, where the 3-amine enables direct diversification in a single step across hundreds of analogs.

Parallel Synthesis Medicinal Chemistry Library Design

Optimal Research and Industrial Application Scenarios for 5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine


Kinase Inhibitor Fragment Library Design and SPR-Based Fragment Screening

Utilize 5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine as a privileged hinge-binding fragment for inclusion in fragment libraries targeting kinases. Its molecular weight (147.18 g/mol) satisfies fragment rule-of-three criteria, and the 7-azaindole core is validated to form two hydrogen bonds with the kinase hinge region [1]. The 5-methyl group provides a measurable lipophilicity contribution (ΔLogP ≈ −0.23 vs. unsubstituted parent) that can be exploited in SPR-based fragment screening to detect binding to kinase targets, while the 3-amine serves as a synthetic handle for hit expansion via amide coupling or reductive amination [2]. This compound is directly applicable to screening against FGFR, SGK, CHK1/CHK2, CDK9, PLK4, and PDK1 kinase targets, all of which have literature precedent for 7-azaindole-based inhibitor development [1][3].

Parallel Library Synthesis for Kinase Selectivity Profiling

Employ the 3-amine group as a diversification point for generating focused kinase inhibitor libraries through single-step parallel chemistry (amide, urea, sulfonamide, or reductive amination). The 5-methyl substituent provides a baseline lipophilicity and electronic profile distinct from halogenated analogs, enabling exploration of a unique SAR space that is orthogonal to the widely studied 5-phenyl series (e.g., GSK-650394 scaffold) [4]. SAR evidence from the SGK1 inhibitor program establishes that 5-position substituent identity directly modulates isoform selectivity; therefore, the 5-methyl library will produce selectivity fingerprints distinct from those obtained with 5-bromo or 5-phenyl starting materials [4]. This scenario is optimal for hit-to-lead optimization campaigns seeking novel intellectual property space.

Human Neutrophil Elastase (HNE) Inhibitor Lead Optimization

For programs targeting HNE in respiratory diseases (COPD, acute lung injury, cystic fibrosis), 5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine provides a validated starting scaffold. Published SAR confirms that 5-substituted pyrrolo[2,3-b]pyridine derivatives retain potent HNE inhibitory activity (IC50 = 15–51 nM) when position 2 is kept unsubstituted, and molecular docking indicates that bulky/lipophilic 5-substituents productively engage a large enzyme pocket while facilitating Michaelis complex formation with Ser195 [5]. The 5-methyl analog is positioned as a synthetic intermediate for developing covalent or non-covalent HNE inhibitors, with the 3-amine enabling introduction of electrophilic warheads (e.g., α-ketoamide, β-lactam, or sulfonyl fluoride groups) or extended P' site-binding elements.

Agrochemical and Veterinary Kinase Inhibitor Discovery Programs

The compound's classification as a non-human research-use-only intermediate, combined with its favorable physicochemical profile (moderate LogP, low molecular weight, functionalizable 3-amine), makes it suitable for agrochemical kinase inhibitor discovery programs targeting fungal or parasitic kinases . The 7-azaindole scaffold has precedent in agricultural chemistry for kinase modulation, and the 5-methyl analog's balanced lipophilicity may facilitate uptake across fungal cell walls or parasite membranes while providing synthetic handles for pro-pesticide derivatization. The multi-vendor availability at 95–98% purity supports gram-to-kilogram scale-up for agricultural research applications .

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.